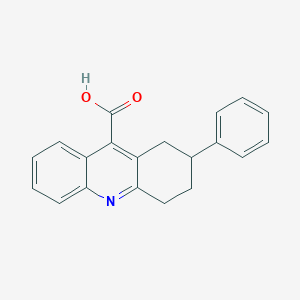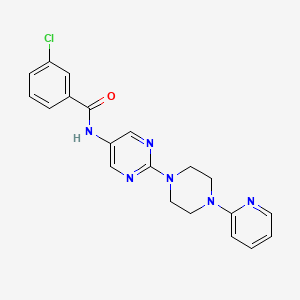
2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve various organic chemistry reactions. Typically, the synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis
The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s name provides some clues about its structure, such as the presence of a benzene ring and a sulfonamide group .Aplicaciones Científicas De Investigación
Occurrence, Fate, and Behavior of Organic Pollutants
Environmental Persistence of Parabens : Parabens, sharing a commonality in chemical structure with hydroxy and methyl groups, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives, demonstrate weak endocrine-disrupting capabilities and are ubiquitous in surface water and sediments due to continuous environmental introduction (Haman et al., 2015).
Ant Cuticular Hydrocarbons : The extensive review of cuticular hydrocarbon (CHC) profiles across various ant species highlights the diversity and complexity of organic compounds in biological systems. Such studies provide insights into the environmental interactions and evolutionary biology of organic compounds (Martin & Drijfhout, 2009).
Remediation Strategies for Chlorobenzenes : Chlorobenzenes, similar in their chlorinated nature to the compound , pose significant environmental risks due to their toxicity and persistence. Research into their fate processes in soil and potential remediation strategies underscores the importance of understanding and mitigating the environmental impact of such compounds (Brahushi et al., 2017).
Chemical Additives and Nutraceutical Applications
- Chlorogenic Acid as a Food Additive and Nutraceutical : The dual role of chlorogenic acid, a phenolic compound, in food preservation and as a therapeutic agent against metabolic syndrome, illustrates the crossover potential of chemical compounds in both industrial and health-related applications. Its antimicrobial and antioxidant properties are of particular interest (Santana-Gálvez et al., 2017).
Degradation and Environmental Impact
- Decomposition of Methyl Tert-Butyl Ether : The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor reflects the ongoing research into methods for reducing the environmental impact of organic pollutants. Such research is crucial for developing cleaner technologies and reducing harmful emissions (Hsieh et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJNYXAUEKFHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

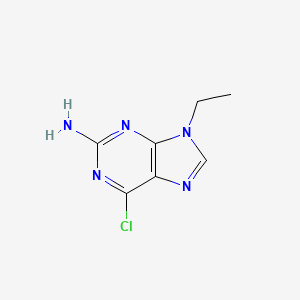
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)
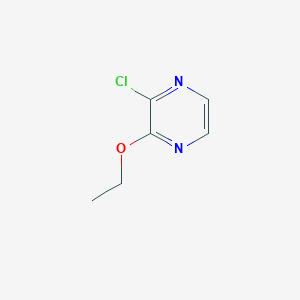
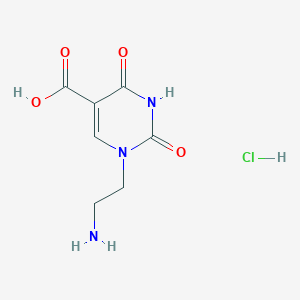


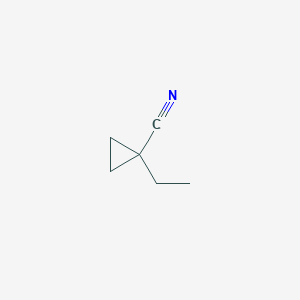
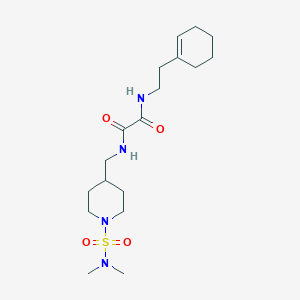
amine hydrochloride](/img/structure/B2820906.png)
